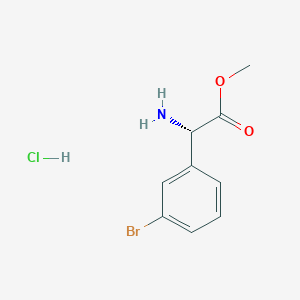
methyl 2-(aminooxy)propanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(aminooxy)propanoate hydrochloride is a chemical compound with the molecular formula C4H10ClNO3 . It has a molecular weight of 155.58 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for methyl 2-(aminooxy)propanoate hydrochloride is 1S/C4H9NO3.ClH/c1-3(8-5)4(6)7-2;/h3H,5H2,1-2H3;1H/t3-;/m1./s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Aplicaciones Científicas De Investigación
Chemical Biology
Chemical biologists use methyl 2-(aminooxy)propanoate hydrochloride to study metabolic pathways. By incorporating the compound into metabolic precursors, researchers can trace the pathways and interactions of various biochemicals within living organisms.
Each of these applications leverages the unique reactivity of the aminooxy group in methyl 2-(aminooxy)propanoate hydrochloride, demonstrating its versatility in scientific research. The compound’s ability to form stable linkages with carbonyl-containing compounds is particularly valuable across these diverse fields. Information adapted from Sigma-Aldrich .
Safety and Hazards
This compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation . Precautionary measures include avoiding breathing dust, mist, gas, or vapors, avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(aminooxy)propanoate hydrochloride involves the reaction of methyl acrylate with hydroxylamine hydrochloride to form methyl 2-(hydroxyamino)propanoate, which is then reacted with sodium nitrite and hydrochloric acid to form methyl 2-(aminooxy)propanoate hydrochloride.", "Starting Materials": [ "Methyl acrylate", "Hydroxylamine hydrochloride", "Sodium nitrite", "Hydrochloric acid" ], "Reaction": [ "Step 1: Methyl acrylate is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate to form methyl 2-(hydroxyamino)propanoate.", "Step 2: Methyl 2-(hydroxyamino)propanoate is then reacted with sodium nitrite and hydrochloric acid to form methyl 2-(aminooxy)propanoate hydrochloride.", "Step 3: The product is then purified by recrystallization from a suitable solvent such as ethanol or methanol." ] } | |
Número CAS |
13748-82-8 |
Nombre del producto |
methyl 2-(aminooxy)propanoate hydrochloride |
Fórmula molecular |
C4H10ClNO3 |
Peso molecular |
155.6 |
Pureza |
93 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




